molecular formula C12H14F2N2O2 B8282626 4,4-Difluoro-1-(2-methylpyrimidin-5-yl)cyclohexanecarboxylic acid

4,4-Difluoro-1-(2-methylpyrimidin-5-yl)cyclohexanecarboxylic acid

Cat. No. B8282626
M. Wt: 256.25 g/mol
InChI Key: KOFWUFBIMRYPGG-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

To a mixture of 4,4-difluoro-1-(2-methylpyrimidin-5-yl)cyclohexanecarbonitrile (1.2 g, 5.1 mmol) in MeOH/H2O (20 mL, 1:1) was added NaOH (612 mg, 15.3 mmol) and heated to 100° C. overnight. The MeOH was removed in vacuo. The aqueous layer was extracted with EtOAc (3×30 mL) and the organic layers was discarded. The aqueous layer was adjusted pH to 3˜4 with 3N HCl and extracted with EtOAc (3×30 mL). The organic layer was dried over Na2SO4 and concentracted to give 4,4-difluoro-1-(2-methylpyrimidin-5-yl)cyclohexanecarboxylic acid (1.2 g, yield: 92%). 1H NMR (CDCl3 400 MHz): δ8.81 (s, 2H), 2.80-2.60 (m, 5H), 2.20-2.00 (m, 6H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
612 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:17])[CH2:7][CH2:6][C:5]([C:10]2[CH:11]=[N:12][C:13]([CH3:16])=[N:14][CH:15]=2)([C:8]#N)[CH2:4][CH2:3]1.[OH-:18].[Na+].C[OH:21].O>>[F:1][C:2]1([F:17])[CH2:7][CH2:6][C:5]([C:10]2[CH:11]=[N:12][C:13]([CH3:16])=[N:14][CH:15]=2)([C:8]([OH:21])=[O:18])[CH2:4][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
FC1(CCC(CC1)(C#N)C=1C=NC(=NC1)C)F
Name
Quantity
20 mL
Type
reactant
Smiles
CO.O
Step Two
Name
Quantity
612 mg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
FC1(CCC(CC1)(C(=O)O)C=1C=NC(=NC1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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